3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile
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Overview
Description
3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a hydroxy group, a nitrile group, and a methyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source and a base such as sodium hydroxide (NaOH) to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-oxo-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile.
Reduction: 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and nitrile groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-3-(1H-pyrazol-4-yl)propanenitrile
- 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)propanenitrile
- 3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
Uniqueness
3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-hydroxy-3-(1-methylpyrazol-4-yl)propanenitrile |
InChI |
InChI=1S/C7H9N3O/c1-10-5-6(4-9-10)7(11)2-3-8/h4-5,7,11H,2H2,1H3 |
InChI Key |
ZHIOTIPXXMTBAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(CC#N)O |
Origin of Product |
United States |
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